Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (dppp)
Abstract
1,3-Bis(diphenylphosphino)propane, commonly abbreviated as dppp, stands as a cornerstone bidentate phosphine ligand in the field of coordination chemistry and homogeneous catalysis. Its unique structural and electronic properties, governed by a flexible three-carbon backbone, have rendered it indispensable for a multitude of synthetic transformations. This guide provides an in-depth exploration of dppp, from its fundamental physicochemical properties and synthesis to its nuanced role in stabilizing transition metal catalysts. We will dissect its applications in critical carbon-carbon bond-forming reactions, provide field-tested experimental protocols, and offer insights into the causal relationships between its structural parameters—most notably its bite angle—and its catalytic performance. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of dppp in their synthetic endeavors.
Core Molecular Profile and Physicochemical Properties
1,3-Bis(diphenylphosphino)propane is an organophosphorus compound that presents as a white, crystalline solid under standard conditions.[1][2] It is soluble in common organic solvents like chlorocarbons but insoluble in water.[1][2] A critical handling consideration is its slight sensitivity to air, wherein it can degrade via oxidation to its corresponding phosphine oxide.[1][2] Therefore, storage and manipulation under an inert atmosphere (e.g., nitrogen or argon) are recommended to maintain its integrity.
The defining feature of dppp is its role as a bidentate ligand. The two diphenylphosphino groups are linked by a flexible propane chain, allowing them to chelate to a single metal center. This chelation forms a thermodynamically stable six-membered C₃P₂M ring.[1][3]
Table 1: Physicochemical Properties of 1,3-Bis(diphenylphosphino)propane (dppp)
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₂₆P₂ | [1][4] |
| Molar Mass | 412.453 g·mol⁻¹ | [1] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | 63-65 °C (lit.) | [2][6] |
| CAS Number | 6737-42-4 | [4][6] |
| ³¹P NMR Chemical Shift | Approximately -17.0 ppm (in CDCl₃) | [7] |
The Crucial Parameter: The Natural Bite Angle
In the lexicon of coordination chemistry, the "bite angle" is a paramount geometric descriptor for chelating ligands.[8] It is defined as the P-M-P angle within a metal-diphosphine complex.[9] The natural bite angle (βn) is a computationally derived value that represents the sterically preferred chelation angle based on the ligand's backbone flexibility, independent of a specific metal's electronic influences.[9][10]
For dppp, the natural bite angle is approximately 91°.[1][10][11] This value is a direct consequence of the three-carbon spacer, which allows the formation of a nearly ideal 90° angle for square planar complexes, a common geometry in catalytic cycles involving palladium and nickel.[12][13] This geometric predisposition is a key factor in its widespread success, as it influences both the stability and the reactivity of the catalytic species.
Diagram 1: Chelation of dppp to a Metal Center
This diagram illustrates the formation of a stable six-membered chelate ring when dppp coordinates to a metal center (M), highlighting the critical P-M-P bite angle.
Caption: Dppp chelating a metal center (M), forming a six-membered ring.
The bite angle directly impacts catalytic outcomes by modulating the electronic properties at the metal center and the steric environment around it. This influence is particularly evident in controlling the rates of key catalytic steps, such as reductive elimination.
Table 2: Comparison of Common Diphosphine Ligand Properties
| Ligand | Abbreviation | Natural Bite Angle (βn) | Chelate Ring Size |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85° | 5-membered |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~91° | 6-membered |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° | - |
| Data sourced from multiple references.[9][10][14][15] |
Synthesis of 1,3-Bis(diphenylphosphino)propane
The most prevalent and reliable synthesis of dppp involves a double nucleophilic substitution reaction.[16] This method relies on the generation of the potent nucleophile, lithium diphenylphosphide (Ph₂PLi), which then displaces two halide leaving groups from a propane backbone.
Experimental Protocol 1: Synthesis of dppp
Causality and Trustworthiness: This protocol is a self-validating system. The success of each step is visually indicated (e.g., the deep orange-red color of Ph₂PLi) and requires stringent anhydrous and anaerobic conditions. The use of an inert atmosphere is not merely a suggestion but a necessity to prevent the immediate oxidation of the phosphide anion and the final product, ensuring high purity and yield.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1,3-Dichloropropane or 1,3-Dibromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Degassed deionized water
-
Anhydrous sodium or magnesium sulfate
-
Standard Schlenk line glassware and inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
System Preparation: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a dropping funnel under vacuum. Backfill the flask with an inert atmosphere.
-
Phosphide Generation: Add anhydrous THF to the flask via cannula. Cool the flask to 0 °C using an ice bath. Slowly add diphenylphosphine (2.0 equivalents) to the stirred THF.[16]
-
Deprotonation: Add n-butyllithium (2.0 equivalents) dropwise to the solution via the dropping funnel. A deep reddish-orange color will develop, signaling the successful formation of lithium diphenylphosphide. The choice of n-BuLi is critical due to its strong basicity, which ensures complete and rapid deprotonation of the P-H bond.
-
Reaction Incubation: Stir the resulting solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete phosphide formation.[16]
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Slowly add a solution of 1,3-dihalopropane (1.0 equivalent) in anhydrous THF. The rate of addition must be controlled to manage the exothermicity of the reaction.
-
Overnight Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. The disappearance of the red color indicates consumption of the phosphide.
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of degassed water.[16] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers and dry over anhydrous sodium or magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) to yield dppp as a white crystalline solid.
Applications in Homogeneous Catalysis
The utility of dppp is most profoundly demonstrated in its application as a ligand in transition-metal-catalyzed reactions, particularly those pivotal to modern organic synthesis and drug development.[5] Its ability to stabilize metal centers like palladium (Pd), nickel (Ni), and rhodium (Rh) enhances catalytic activity and selectivity.[3][5]
Palladium- and Nickel-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for C-C bond formation. The [NiCl₂(dppp)] and [PdCl₂(dppp)] complexes are robust and versatile pre-catalysts for several named reactions.[1][3]
-
Kumada Coupling: The dppp ligand is famously used with nickel catalysts to couple Grignard reagents with aryl or vinyl halides.[1][6] The [NiCl₂(dppp)] complex is particularly effective for this transformation.[3]
-
Suzuki-Miyaura Coupling: Dppp is a reliable ligand for the palladium-catalyzed coupling of boronic acids with organic halides.[5][11] Its ~91° bite angle is believed to facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle.
-
Heck and Sonogashira Couplings: Dppp-ligated palladium catalysts are also employed in Heck reactions to control regioselectivity and in Sonogashira couplings for the synthesis of alkynes.[1][6]
Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram shows the central role of the Pd(0)L₂ complex (where L₂ = dppp) in the key steps of a cross-coupling reaction.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle involving a Pd-dppp complex.
Table 3: Illustrative Performance of Diphosphine Ligands in Ni-Catalyzed Suzuki-Miyaura Coupling
| Ligand | Product Yield (%) | Turnover Number (TON) |
| dppp | 85 | 170 |
| dppe | 72 | 144 |
| dppb | 78 | 156 |
| dppf | 92 | 184 |
| Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), NiCl₂(ligand) (2 mol%), Toluene (5 mL), 100 °C, 12 h. Data is illustrative and compiled from various sources for comparative purposes.[3] |
Insight: The data in Table 3 illustrates that while dppp is highly effective, the choice of ligand is critical and substrate-dependent. Ligands like dppf with a larger bite angle can sometimes offer superior performance, especially with challenging substrates.[3][14] This underscores the importance of ligand screening in reaction optimization.
Other Catalytic Transformations
Beyond cross-coupling, dppp is used in:
-
Copolymerization: Palladium(II) catalysts with dppp are used to copolymerize carbon monoxide and ethylene to produce polyketones.[1][6]
-
Hydrogenation and Hydroformylation: Rhodium-dppp complexes are effective catalysts for the hydrogenation of alkenes and for hydroformylation reactions.[3][5]
Characterization of Metal-dppp Complexes
Confirming the structure and coordination of a dppp-metal complex is essential. This is achieved through a combination of spectroscopic and analytical techniques.
Spectroscopic Signatures
-
³¹P NMR Spectroscopy: This is the most powerful technique for studying dppp complexes. The phosphorus chemical shift (δ) is highly sensitive to its electronic environment. Upon coordination to a metal, the ³¹P signal of dppp (typically ~ -17 ppm) shifts significantly downfield.[7] The magnitude of this "coordination chemical shift" provides valuable information about the metal-phosphorus bond.[7]
-
Infrared (IR) Spectroscopy: Coordination of dppp to a metal center results in shifts in the P-C vibrational frequencies. Furthermore, new bands corresponding to metal-phosphorus (ν(M-P)) stretches appear in the far-IR region (typically below 400 cm⁻¹).[7][17]
Table 4: Comparative ³¹P NMR Spectroscopic Data
| Complex | Metal Center | Oxidation State | ³¹P Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |
| Free dppp | - | - | -17.0 | - |
| [PdCl₂(dppp)] | Pd | +2 | 16.5 | 33.5 |
| [PtCl₂(dppp)] | Pt | +2 | 8.3 | 25.3 |
| Data compiled from BenchChem.[7] |
Definitive Structural Analysis: Single-Crystal X-ray Diffraction
The precise measurement of bond lengths and angles, including the actual P-M-P bite angle in a specific complex, is determined by single-crystal X-ray diffraction.[10]
Diagram 3: Workflow for Characterization of a Metal-dppp Complex
Caption: Experimental workflow for the definitive characterization of a dppp complex.
Experimental Protocol 2: General Procedure for X-ray Quality Crystal Growth
Causality and Trustworthiness: The goal of this protocol is to create a supersaturated solution from which molecules can slowly deposit in a highly ordered crystalline lattice. Slow evaporation or diffusion is key; rapid precipitation leads to amorphous powder, which is unsuitable for diffraction. The choice of solvent system is critical and often requires empirical screening to find conditions where the complex is soluble when hot but sparingly soluble when cool, or where a precipitant can be slowly introduced.
-
Solvent Selection: Choose a solvent or solvent system in which the metal-dppp complex is soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the complex. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. Over days or weeks, the solvent will slowly evaporate, leading to crystal formation.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor will slowly diffuse into the complex's solution, reducing its solubility and inducing crystallization.
Relevance in Drug Development
While dppp itself is not a therapeutic agent, the chemical reactions it facilitates are of paramount importance to the pharmaceutical industry.[5][12] The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the strategic formation of C-C, C-N, and C-O bonds. Palladium-catalyzed cross-coupling reactions, frequently enabled by ligands like dppp, are workhorse methods for constructing the molecular scaffolds of modern drugs.[12]
The efficiency, selectivity, and functional group tolerance offered by dppp-based catalytic systems allow medicinal chemists to rapidly assemble libraries of potential drug candidates and to develop scalable synthetic routes for promising leads.[18] Therefore, a deep understanding of ligands like dppp is crucial for professionals involved in process chemistry and the scale-up of pharmaceutical manufacturing.
Safety and Handling
As a laboratory chemical, dppp must be handled with appropriate care.
-
Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][19]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19][20] Handle in a well-ventilated area or a fume hood. Avoid creating dust.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent oxidation.[1][19]
Conclusion
1,3-Bis(diphenylphosphino)propane is a powerful and versatile tool in the arsenal of the modern chemist. Its efficacy stems from a well-defined set of structural and electronic properties, most notably a flexible backbone that confers a near-optimal natural bite angle of ~91°. This feature allows it to form stable and highly reactive complexes with a range of transition metals, driving a wide array of catalytic transformations that are fundamental to academic research, fine chemical synthesis, and pharmaceutical development. A thorough understanding of its synthesis, coordination behavior, and the causal link between its structure and function is essential for any scientist seeking to innovate in the field of synthetic chemistry.
References
- 1,3-Bis(diphenylphosphino)propane - Wikipedia. (Source URL not available)
- An In-depth Technical Guide on the Natural Bite Angle of the Dppp Ligand - Benchchem. (Source URL not available)
- Dppp vs. dppf: A Comparative Guide to Phosphine Ligands in Catalysis - Benchchem. (Source URL not available)
-
Gold clusters. Tetrakis[1,3-bis(diphenylphosphino)propane]hexagold dinitrate: preparation, x-ray analysis, and gold-197 Moessbauer and phosphorus-31{proton} NMR spectra | Inorganic Chemistry. [Link]
-
1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem. [Link]
-
Emission properties of tetrahedral bis[bis(diphenylphosphino)propane]palladium and -platinum, complexes. Crystal and molecular structure of Pt(dppp)2 | Inorganic Chemistry - ACS Publications - ACS.org. [Link]
-
1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping - Ottokemi. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
- A Comparative Guide to the Applications of DPPP in Homogeneous Catalysis - Benchchem. (Source URL not available)
- A Comparative Guide to the Spectroscopic Analysis of Dppp Coordination Compounds - Benchchem. (Source URL not available)
-
Bite angle - Wikipedia. [Link]
-
Drug development from the bench to the pharmacy: with special reference to dipeptidyl peptidase-4 inhibitor development - PubMed. [Link]
- comparative study of dppp in different cross-coupling reactions - Benchchem. (Source URL not available)
-
How does a public-private-partnerships in drug development work? - Orfenix. [Link]
-
(PDF) Crystal structure of bis[1,3-bis(diphenylphosphanyl)propane-κP,P′]platinum(II) dichloride chloroform pentasolvate - ResearchGate. [Link]
- Application Notes and Protocols: Synthesis of 1,3-bis(diphenylphosphino)propane (dppp) - Benchchem. (Source URL not available)
- An In-Depth Technical Guide to the Natural Bite Angle of the DPPP Ligand - Benchchem. (Source URL not available)
-
DPP4 inhibitors Clinical Cases & Updates - YouTube. [Link]
-
Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymerization. [Link]
-
Influence of the operating conditions on the catalytic activity of [PdCl2(dapp)] in the CO–ethene copolymerization in the - IRIS. [Link]
-
How to Turn An Innovative Drug Candidate into a Commercial Success – The Product Development Plan Explained - Batavia Biosciences. [Link]
-
Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity - PMC. [Link]
-
Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review - Frontiers. [Link]
-
Structural and spectroscopic studies on rhenium(III) diphenyl(2-pyridyl)phosphine oxide complexes | Request PDF - ResearchGate. [Link]
-
Drug development through public private partnerships (PPP) - WIPO. [Link]
-
Bite angle – Knowledge and References - Taylor & Francis. [Link]
Sources
- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 2. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Bis(diphenylphosphino)propane | C27H26P2 | CID 81219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ProChem, Inc. 1,3-Bis(diphenylphosphino)propane - Essential Ligand for Metal Catalysis [prochemonline.com]
- 6. 1,3-Bis(diphenylphosphino)propane | 6737-42-4 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bite angle - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bataviabiosciences.com [bataviabiosciences.com]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
